molecular formula C15H15NO3S B1677382 Modafinil Sulfone CAS No. 118779-53-6

Modafinil Sulfone

Cat. No.: B1677382
CAS No.: 118779-53-6
M. Wt: 289.4 g/mol
InChI Key: ZESNOWZYHYRSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modafinil Sulfone (2-[(diphenylmethyl)sulfonyl]acetamide) is a primary metabolite of modafinil, a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders . It is formed via cytochrome P450 (CYP3A4)-mediated oxidation of the parent drug’s sulfinyl group to a sulfone moiety . While traditionally considered pharmacologically inactive in promoting wakefulness, recent studies suggest it may modulate anticonvulsant activity and enzyme interactions . This compound is also a known byproduct during modafinil synthesis, requiring careful purification due to its structural and physical similarities to modafinil .

Preparation Methods

Oxidation of Modafinil to Modafinil Sulfone

The direct oxidation of modafinil constitutes the most straightforward route to this compound, leveraging the sulfoxide group’s susceptibility to further oxidation.

Sodium Hypochlorite-Mediated Oxidation

Patent literature describing modafinil synthesis reveals that sodium hypochlorite (NaOCl) serves as a primary oxidant for converting sulfenyl to sulfinyl intermediates. Extending this methodology, prolonged exposure to NaOCl under controlled conditions can achieve sulfone formation. For instance, treating modafinil with 5–15% aqueous NaOCl (1.2–2.0 equivalents) at 40–60°C for 4–6 hours yields this compound with ~70% efficiency. The reaction typically employs dichloromethane or ethyl acetate as solvents, facilitating phase separation during workup. However, over-oxidation risks generating sulfonic acid byproducts, necessitating precise stoichiometric control.

Hydrogen Peroxide in Acidic Media

Adapting protocols from thioacetamide oxidation, hydrogen peroxide (H₂O₂) in acetic acid–methanol mixtures (3:1 v/v) effectively converts modafinil’s sulfoxide to sulfone. Optimal conditions involve 30% H₂O₂ (2.5 equivalents) at 50°C for 8 hours, achieving 65–75% yields. This method minimizes chlorinated byproducts but requires careful pH monitoring to prevent N-oxidation of the acetamide group.

Synthesis from Sulfinyl Acetic Acid Intermediates

Bypassing modafinil, early-stage intermediates in its synthesis can be oxidized to sulfone derivatives prior to amidation.

Oxidation of 2-[(Diphenylmethyl)sulfinyl]acetic Acid

Patent US7057068B2 details the synthesis of 2-[(diphenylmethyl)sulfinyl]acetic acid (9), a key modafinil precursor. Subjecting this compound to NaOCl (15%, 2.5 equivalents) at 60°C for 6 hours generates 2-[(diphenylmethyl)sulfonyl]acetic acid, which subsequently undergoes amidation via N,N′-carbonyldiimidazole (CDI)-mediated coupling with ammonia. This two-step process achieves overall yields of 60–68%, with HPLC purity exceeding 98.5%.

Direct Sulfone Formation from Sulfenyl Precursors

Modifying the original modafinil synthesis pathway, sodium 2-[(diphenylmethyl)sulfenyl]acetate (11) can be over-oxidized to the sulfone stage using excess NaOCl (3.0 equivalents) at 70°C. The resultant sodium sulfonate is acidified to 2-[(diphenylmethyl)sulfonyl]acetic acid, circumventing sulfinyl intermediate isolation. Subsequent CDI activation and amidation yield this compound with 72% efficiency over three steps.

Analytical Characterization and Quality Control

Confirming sulfone formation and purity necessitates multimodal analytical approaches:

Analytical Parameter Method Specification
Sulfone Content HPLC (C18 column) Retention time: 8.2 min
Purity Assessment NMR (¹H, 13C) δ 2.8 (s, SO₂CH₂), 4.9 (s, CHPh₂)
Chiral Purity Polarimetry α_D²⁵ = 0° (achiral)
Mass Confirmation HRMS m/z 341.1084 [M+H]⁺

Industrial-Scale Considerations

Solvent Selection and Recycling

Dichloromethane, while effective in lab-scale oxidations, poses environmental and regulatory challenges. Pilot studies suggest substituting with cyclopentyl methyl ether (CPME), achieving comparable yields (68–70%) with improved recyclability.

Byproduct Management

Sulfonic acid derivatives (≤5%) generated during oxidation require removal via activated charcoal treatment or ion-exchange chromatography. Patent EP1503983B1 notes that recrystallization from toluene–hexane (2:1) enhances final product purity to >99%.

Challenges and Optimization Strategies

Oxidation Kinetics Control

The sulfoxide-to-sulfone oxidation exhibits non-linear kinetics, requiring real-time monitoring via in situ IR spectroscopy to prevent over-oxidation. Implementing flow chemistry systems reduces side reactions by maintaining precise residence times.

Amidation Efficiency

CDI-mediated amidation proves superior to traditional chloride activation, particularly for sulfone-containing acids. Optimizing ammonia stoichiometry (1.5 equivalents) and reaction temperature (0–5°C) minimizes imidazole carbamate byproducts.

Scientific Research Applications

Pharmacological Properties

Modafinil sulfone (chemical name: 2-[(Diphenylmethyl)sulfonyl]acetamide) is recognized primarily for its wakefulness-promoting effects, similar to its parent compound, modafinil. However, it is considered to be pharmacologically inactive in comparison to modafinil itself.

Neurochemical Mechanisms

Research indicates that modafinil and its metabolites, including this compound, influence various neurotransmitter systems in the brain. These include:

  • Catecholamines : Modafinil enhances the release of norepinephrine and dopamine, which may contribute to its alertness-promoting effects.
  • Gamma-Aminobutyric Acid (GABA) : Modafinil has been shown to reduce GABA-activated currents, potentially altering excitatory and inhibitory balance in the brain .
  • Serotonin and Glutamate : Modafinil impacts serotonin and glutamate systems, suggesting a complex interplay that may affect mood and cognition .

Therapeutic Applications

Despite being classified as inactive, this compound's relationship with modafinil offers insights into potential therapeutic applications:

2.1. Sleep Disorders

Modafinil is widely used for treating excessive sleepiness associated with conditions such as:

  • Obstructive Sleep Apnea (OSA)
  • Shift Work Disorder (SWD)
  • Narcolepsy

This compound's role as a metabolite means it may indirectly influence treatment outcomes through modulation of modafinil's pharmacokinetics .

2.2. Anticonvulsant Properties

Studies have demonstrated that modafinil and its metabolites can enhance the anticonvulsant effects of traditional antiepileptic drugs in animal models. For instance, doses of this compound have shown to elevate the seizure threshold when combined with drugs like carbamazepine and valproate . This suggests a potential adjunctive role in epilepsy management.

Research Insights

Recent investigations into this compound have focused on its metabolic pathways and interactions with other compounds:

3.1. Metabolic Stability

Research indicates that this compound may inhibit certain cytochrome P450 enzymes (like CYP2C19), which can affect drug metabolism in patients taking multiple medications . This highlights the importance of monitoring drug interactions in clinical settings.

3.2. Cognitive Enhancement

Modafinil has been studied for its cognitive-enhancing properties across various populations, including healthy adults and those with psychiatric disorders. While this compound itself is not directly implicated in these effects, understanding its metabolic role can provide insights into optimizing treatment regimens for cognitive dysfunction .

Case Studies

Several case studies illustrate the practical implications of modafinil and its metabolites:

Case Study 1: Epilepsy Treatment

In a controlled study involving mice, administration of modafinil and its sulfone metabolite significantly increased the efficacy of standard anticonvulsants like phenytoin and valproate, suggesting a synergistic effect that could be explored further in human trials .

Data Summary Table

Application AreaDescriptionEvidence Source
Sleep DisordersAdjunct treatment for OSA, SWD
Anticonvulsant PropertiesEnhances efficacy of traditional antiepileptics
Cognitive EnhancementPotential indirect effects through modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modafinil vs. Modafinil Sulfone

Property Modafinil This compound
Chemical Structure Sulfinyl group (S=O) Sulfonyl group (SO₂)
Pharmacological Activity Promotes wakefulness via dopamine reuptake inhibition Lacks wakefulness-promoting effects
Metabolic Role Parent drug; metabolized to acid and sulfone Terminal metabolite; no further metabolism
Enzyme Interactions Inhibits CYP2C19/CYP3A4; induces CYP3A4 Potentiates CYP2C19 inhibition
Therapeutic Utility Narcolepsy, shift work disorder Anticonvulsant adjunct (enhances valproate efficacy)
Synthesis Challenges Byproduct requiring selective oxidation

Key Findings :

  • This compound lacks wakefulness-promoting activity but enhances the anticonvulsant effects of valproic acid (VPA), reducing its ED₅₀ by 30–40% in mouse models .
  • Both compounds inhibit CYP2C19, but this compound’s contribution is significant despite lower plasma concentrations .

This compound vs. Sulindac Sulfone

Property This compound Sulindac Sulfone
Parent Drug Modafinil Sulindac (NSAID)
Primary Indication Anticonvulsant adjunct Anti-cancer (inhibits mTOR/VDAC signaling)
Mechanism of Action Unknown; enhances VPA efficacy Binds VDAC1/2, inhibits mTOR pathway
Sulfone Group Role Metabolic terminal group Critical for VDAC binding and activity

Key Findings :

This compound vs. Other Modafinil Metabolites

Metabolite Modafinil Acid This compound
Structure Carboxylic acid derivative Sulfonyl derivative
Activity Inactive in wakefulness and anticonvulsant assays Enhances VPA anticonvulsant action
Enzyme Interactions None reported Inhibits CYP2C19

Key Findings :

  • This compound is the only metabolite with demonstrated pharmacological effects (anticonsulvant synergy) and enzyme inhibition .

Pharmacokinetic and Metabolic Differences

  • Plasma Levels : this compound reaches lower plasma concentrations than modafinil, complicating pharmacokinetic analysis .
  • CYP Interactions : Modafinil induces CYP3A4, while its sulfone metabolite exacerbates CYP2C19 inhibition, creating complex drug-drug interaction profiles (e.g., reduced omeprazole exposure) .
  • Ethnic Variability : Population pharmacokinetic studies in Chinese males show this compound’s clearance correlates with body weight and CYP3A4 activity .

Research Controversies and Gaps

Pharmacological Activity : While this compound is labeled inactive for wakefulness, its CNS presence and anticonvulsant synergy suggest understudied neuromodulatory roles .

VDAC Binding Potential: Structural similarities to Sulindac Sulfone raise unanswered questions about VDAC interaction .

Synthesis Purity : Industrial processes struggle to eliminate sulfone byproducts, impacting drug formulation .

Biological Activity

Modafinil sulfone, chemically known as CRL-41056, is an oxidized metabolite of modafinil, a wakefulness-promoting agent. Although modafinil is primarily recognized for its stimulant properties, this compound has garnered interest for its potential biological activities, particularly in the context of anticonvulsant effects. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant research findings.

Pharmacokinetics

This compound is one of the two major metabolites of modafinil, the other being modafinil acid. Following oral administration of modafinil, approximately 60% is bound to plasma proteins, with less than 10% excreted unchanged in urine. The primary route of elimination occurs through hepatic metabolism, where modafinil is converted into its metabolites. The elimination half-life of modafinil is around 12-15 hours, and similar pharmacokinetic properties are observed for its metabolites, including this compound .

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant properties in animal models. Although it has been described as inactive concerning the wakefulness-promoting effects of modafinil, studies suggest that it may contribute to anticonvulsant activity. For instance, a study highlighted that modafinil and its metabolites could enhance anticonvulsive effects when administered alongside antiepileptic drugs in rodents .

Modafinil itself acts primarily as a weak inhibitor of dopamine reuptake and influences several neurotransmitter systems, including norepinephrine and serotonin pathways. While this compound does not appear to contribute to these stimulant effects directly, its presence in central nervous system (CNS) tissues raises questions about its role in modulating neurotransmitter activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of modafinil and its metabolites:

  • Study on Anticonvulsant Effects : In a controlled study involving various compounds derived from modafinil, including this compound, it was observed that certain derivatives exhibited significant inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglia cells. This suggests potential anti-inflammatory properties alongside anticonvulsant effects .
  • Tissue Distribution Study : A recent pharmacokinetic study showed that both modafinil and its metabolites, including this compound, were detected in various tissues such as the liver and kidneys. Notably, this compound was also found in rat brain and spinal cord tissue, indicating possible CNS involvement .

Data Table: Summary of Biological Activities

Compound Activity Notes
ModafinilWakefulness-promotingWeak dopamine reuptake inhibitor
This compoundAnticonvulsantExhibits anticonvulsant properties; inactive for wakefulness promotion
Modafinil AcidInactiveDoes not contribute to wakefulness effects

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Modafinil Sulfone in biological matrices?

  • Methodological Answer : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) for precise quantification. Key parameters include:

  • Lower Limit of Detection (LOD) : Optimize using spiked biological samples (e.g., plasma, liver microsomes).
  • Collision Energy : Adjust in product ion monitoring (PRM) modes to enhance fragmentation specificity (e.g., NCE 20–35 eV) .
  • Validation : Include internal standards (e.g., deuterated this compound, [2H10]-labeled) to correct for matrix effects .

Q. How is this compound identified as a metabolite in hepatic studies?

  • Methodological Answer :

In vitro models : Incubate Modafinil with primary hepatocytes or liver microsomes.

Phase I/II metabolism : Monitor sulfoxidation (Phase I) and glucuronidation (Phase II) using HRMS.

Controls : Include Modafinil Acid and this compound as reference metabolites to validate metabolic activity .

  • Example findings: 6 metabolites detected (2 Phase I, 4 Phase II) in human hepatocyte models .

Q. What role do isotopic labels (e.g., [2H10]-Modafinil Sulfone) play in pharmacokinetic research?

  • Methodological Answer : Deuterated isotopes serve as internal standards for:

  • Tracer studies : Track metabolic fate without isotopic interference.
  • Quantification : Correct for ion suppression/enhancement in MS.
  • Synthesis : Ensure ≥98% isotopic enrichment via NMR and MS validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in fume hoods to avoid inhalation.
  • Spill management : Decontaminate with ethanol/water mixtures and adsorbents (e.g., vermiculite) .

Q. Which synthetic routes are validated for research-scale production of this compound?

  • Methodological Answer :

  • Oxidation of Modafinil : Use hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
  • Purity assessment : Confirm via HPLC (≥98% purity) and characterize with 1H/13C NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

  • Methodological Answer :

  • Systematic review : Compare in vitro (hepatocytes) vs. in vivo (rodent) models for species-specific differences.
  • In silico validation : Use software (e.g., MetaSite) to predict sulfone formation kinetics and cross-validate with HRMS .
  • Data reconciliation : Apply multivariate statistics to account for variables like enzyme polymorphisms .

Q. What parameters optimize this compound detection in low-abundance biological samples?

  • Methodological Answer :

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • MS optimization :
  • Ionization : Electrospray ionization (ESI+) at 3.5 kV.
  • Collision energy : Titrate NCE (15–40 eV) to balance sensitivity/specificity .

Q. How can synthesis reproducibility of this compound be ensured across laboratories?

  • Methodological Answer :

  • Protocol standardization : Document reaction time, temperature, and solvent ratios (e.g., 1:1.2 substrate:oxidizer).
  • Inter-lab validation : Share spectra (NMR, MS) via platforms like NIST Chemistry WebBook for cross-comparison .

Q. What frameworks guide hypothesis formulation for this compound’s off-target pharmacological effects?

  • Methodological Answer :

  • PICO framework : Define Population (e.g., murine models), Intervention (dose-range testing), Comparison (vs. Modafinil), Outcomes (e.g., EEG changes).
  • FINER criteria : Ensure hypotheses are Feasible, Novel, and Ethically aligned .

Q. How do cross-species differences impact this compound’s metabolic profile?

  • Methodological Answer :
  • Comparative design : Use hepatocytes from humans, rats, and dogs to assess CYP450 isoform activity.
  • Statistical analysis : Apply ANOVA to identify species-specific sulfonation rates (p<0.05 threshold) .

Properties

IUPAC Name

2-benzhydrylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNOWZYHYRSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424213
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118779-53-6
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118779-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modafinil sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118779536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODAFINIL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946LME1J4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Modafinil Sulfone
Modafinil Sulfone
Modafinil Sulfone
Modafinil Sulfone
Modafinil Sulfone
Modafinil Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.